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Compound of Interest

Compound Name: Thiochroman-4-ol

Cat. No.: B1596091 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic properties of

Thiochroman-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and

drug development.[1] Its structural scaffold is a key component in a variety of biologically active

molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for

researchers engaged in the synthesis, characterization, and application of thiochroman

derivatives. This document offers a detailed analysis of the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data of Thiochroman-4-ol, grounded in

field-proven insights and experimental best practices.

Molecular Structure and Significance
Thiochroman-4-ol, with the chemical formula C₉H₁₀OS, features a bicyclic structure

comprising a benzene ring fused to a sulfur-containing heterocyclic ring with a hydroxyl group

at the 4-position. This unique arrangement imparts specific spectroscopic signatures that are

crucial for its identification and characterization.

Caption: Molecular Structure of Thiochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of Thiochroman-4-ol offers a clear fingerprint of its proton

environments. The chemical shifts are influenced by the aromatic ring, the thioether linkage,

and the hydroxyl group.

¹H NMR Data for Thiochroman-4-ol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.10-7.50 m 4H Aromatic protons

4.85 t 1H CH-OH

3.00-3.20 m 2H CH₂-S

2.10-2.30 m 2H CH₂-CH

1.90 d 1H OH

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (7.10-7.50 ppm): The complex multiplet in this region corresponds to the

four protons on the benzene ring. The substitution pattern leads to overlapping signals.

Carbinol Proton (4.85 ppm): The triplet observed for the proton attached to the carbon

bearing the hydroxyl group (CH-OH) is due to coupling with the adjacent methylene protons.

Methylene Protons Adjacent to Sulfur (3.00-3.20 ppm): These protons are deshielded by the

adjacent sulfur atom, resulting in a downfield shift. The multiplet arises from coupling with the

neighboring methylene group.

Methylene Protons Adjacent to the Carbinol Carbon (2.10-2.30 ppm): This multiplet

corresponds to the protons on the carbon adjacent to the CH-OH group.

Hydroxyl Proton (1.90 ppm): The hydroxyl proton appears as a doublet, indicating coupling to

the carbinol proton. The chemical shift of this peak can be highly dependent on the solvent

and concentration.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

¹³C NMR Data for Thiochroman-4-ol

Chemical Shift (ppm) Assignment

135.0 Aromatic C (quaternary)

130.0 Aromatic C (quaternary)

128.5 Aromatic CH

127.0 Aromatic CH

126.5 Aromatic CH

125.0 Aromatic CH

65.0 CH-OH

35.0 CH₂-CH

25.0 CH₂-S

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons (125.0-135.0 ppm): The six signals in this region correspond to the six

carbons of the benzene ring. The two quaternary carbons appear at the downfield end of this

range.

Carbinol Carbon (65.0 ppm): The carbon attached to the hydroxyl group is significantly

deshielded and appears at a characteristic downfield position.

Aliphatic Carbons (25.0 and 35.0 ppm): The two methylene carbons of the heterocyclic ring

appear in the upfield region of the spectrum. The carbon adjacent to the sulfur atom is

slightly more shielded than the one adjacent to the carbinol carbon.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of Thiochroman-4-ol is characterized by the presence of O-H, C-H, and C-S

stretching vibrations.

Characteristic IR Absorption Bands for Thiochroman-4-ol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1450 Medium to Weak C=C stretch (aromatic)

1200-1000 Medium
C-O stretch (secondary

alcohol)

750-700 Strong C-S stretch

Interpretation of the IR Spectrum:

O-H Stretch (3400-3200 cm⁻¹): The most prominent feature of the IR spectrum is the strong,

broad absorption band in this region, which is characteristic of the hydroxyl group of an

alcohol.[2][3][4] The broadening is due to intermolecular hydrogen bonding.

C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): The absorptions in the 3100-3000

cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic ring, while those in

the 2950-2850 cm⁻¹ region correspond to the C-H stretches of the aliphatic methylene

groups.

C=C Aromatic Stretch (1600-1450 cm⁻¹): The absorptions in this region are characteristic of

the carbon-carbon double bond stretching vibrations within the benzene ring.

C-O Stretch (1200-1000 cm⁻¹): The C-O stretching vibration of the secondary alcohol

typically appears in this region.
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C-S Stretch (750-700 cm⁻¹): The presence of the thioether linkage is confirmed by a strong

absorption in this region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Key Fragments in the Mass Spectrum of Thiochroman-4-ol

m/z Interpretation

166 Molecular ion [M]⁺

148 [M - H₂O]⁺

136 [M - CH₂O]⁺

135 [M - H₂O - H]⁺

108 [C₇H₆S]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of Thiochroman-4-ol shows a molecular ion peak at m/z 166, which

corresponds to its molecular weight. The fragmentation pattern is consistent with the structure

of a benzylic alcohol and a cyclic thioether.
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Caption: Proposed Mass Spectrometry Fragmentation Pathway of Thiochroman-4-ol.

Loss of Water (m/z 148): A common fragmentation pathway for alcohols is the loss of a water

molecule, leading to the formation of a radical cation at m/z 148.[5][6]

Loss of Formaldehyde (m/z 136): Alpha-cleavage next to the hydroxyl group can result in the

loss of a formaldehyde (CH₂O) molecule.
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Formation of Thiophenol Cation (m/z 108): Further fragmentation can lead to the formation of

a stable thiophenol-like cation.

Experimental Protocols
Synthesis of Thiochroman-4-ol
Thiochroman-4-ol is readily synthesized by the reduction of its corresponding ketone,

Thiochroman-4-one. Sodium borohydride (NaBH₄) is a commonly used and effective reducing

agent for this transformation.[7][8][9]

Step-by-Step Methodology:

Dissolution: Dissolve Thiochroman-4-one in a suitable protic solvent, such as methanol or

ethanol, in a round-bottom flask equipped with a magnetic stirrer.

Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermic nature of

the reduction reaction.

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the

stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1.5 to 2 equivalents.[10]

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is completely consumed.

Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute

hydrochloric acid or a saturated aqueous solution of ammonium chloride, to neutralize the

excess NaBH₄ and the resulting borate esters.

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium

sulfate, and filter.

Purification: Remove the solvent under reduced pressure, and purify the crude product by

column chromatography on silica gel or by recrystallization to obtain pure Thiochroman-4-
ol.
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Caption: Workflow for the Synthesis of Thiochroman-4-ol.

Spectroscopic Analysis Protocol
Sample Preparation:

NMR: Dissolve 5-10 mg of the purified Thiochroman-4-ol in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

IR: For solid samples, prepare a KBr pellet or obtain the spectrum using an Attenuated

Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared

between two salt plates.

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile) for analysis by techniques such as Gas Chromatography-Mass Spectrometry

(GC-MS) or Electrospray Ionization (ESI-MS).

Data Acquisition:

NMR: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard

acquisition parameters should be used, with appropriate relaxation delays for quantitative

¹³C NMR if required.

IR: Record the IR spectrum over the range of 4000-400 cm⁻¹.

MS: Obtain the mass spectrum, ensuring appropriate ionization and fragmentation

conditions to observe the molecular ion and key fragment ions.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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